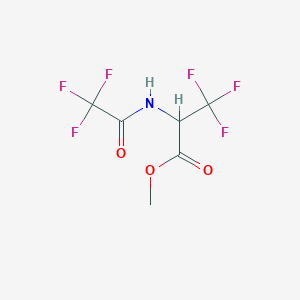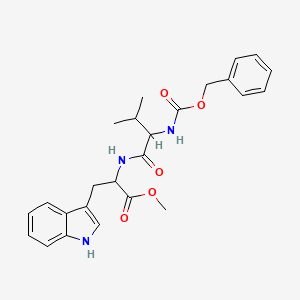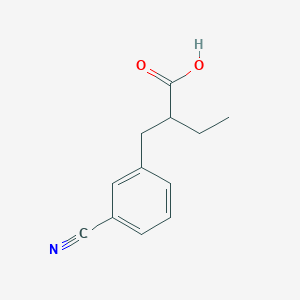
2-(3-Cyanobenzyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyanobenzyl)butanoic acid is an organic compound belonging to the class of carboxylic acids It features a butanoic acid backbone with a 3-cyanobenzyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanobenzyl)butanoic acid typically involves the reaction of 3-cyanobenzyl bromide with butanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Cyanobenzyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
2-(3-Cyanobenzyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Cyanobenzyl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanobenzoic acid: Similar structure but lacks the butanoic acid backbone.
2-(4-Cyanobenzyl)butanoic acid: Similar structure with a different position of the cyanobenzyl group.
Butanoic acid: Lacks the cyanobenzyl substituent.
Uniqueness
2-(3-Cyanobenzyl)butanoic acid is unique due to the presence of both the cyanobenzyl and butanoic acid moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
1269531-79-4 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-[(3-cyanophenyl)methyl]butanoic acid |
InChI |
InChI=1S/C12H13NO2/c1-2-11(12(14)15)7-9-4-3-5-10(6-9)8-13/h3-6,11H,2,7H2,1H3,(H,14,15) |
Clé InChI |
NWAJJMUIXWLXMC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=CC(=CC=C1)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B12112654.png)

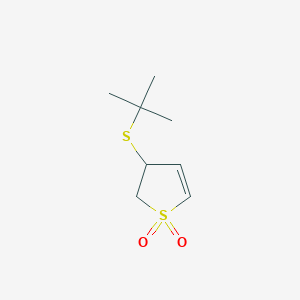
![1h-Indol-6-amine,4-[(1-methylethyl)sulfonyl]-](/img/structure/B12112678.png)


![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride](/img/structure/B12112689.png)
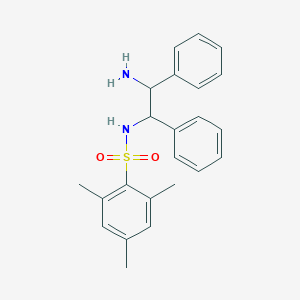
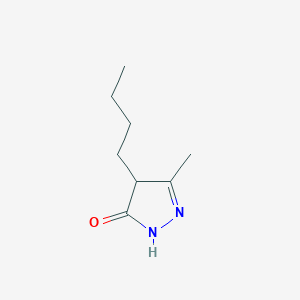
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine](/img/structure/B12112705.png)

